Product packaging for Fenbufen sodium(Cat. No.:CAS No. 77479-09-5)

Fenbufen sodium

Cat. No.: B13796411
CAS No.: 77479-09-5
M. Wt: 276.26 g/mol
InChI Key: XVQJIQGMWDJLSO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fenbufen sodium, a phenylalkanoic acid derivative, is a non-steroidal anti-inflammatory drug (NSAID) classified as a prodrug. Its anti-inflammatory action arises from its active metabolite, 4-biphenylacetic acid (BPAA), which inhibits prostaglandin (PG) synthesis. Clinically, fenbufen (600–1000 mg/day) demonstrates comparable effectiveness to aspirin (3–4 g/day), indomethacin (75–100 mg/day), and phenylbutazone (300–400 mg/day) but with fewer reported side effects .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H13NaO3 B13796411 Fenbufen sodium CAS No. 77479-09-5

Properties

CAS No.

77479-09-5

Molecular Formula

C16H13NaO3

Molecular Weight

276.26 g/mol

IUPAC Name

sodium;4-oxo-4-(4-phenylphenyl)butanoate

InChI

InChI=1S/C16H14O3.Na/c17-15(10-11-16(18)19)14-8-6-13(7-9-14)12-4-2-1-3-5-12;/h1-9H,10-11H2,(H,18,19);/q;+1/p-1

InChI Key

XVQJIQGMWDJLSO-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CCC(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Sodium Carbonate-Sulfuric Acid Method (Conventional)

  • Dissolve crude fenbufen in sodium carbonate solution.
  • Decolorize with activated carbon.
  • Acidify with dilute sulfuric acid to precipitate fenbufen.
  • Filter, wash, and dry.

Limitations:

  • Generates large amounts of carbon dioxide gas causing foaming and filtration difficulties.
  • Lower melting point of refined product (184-185 °C) than pharmacopeial standard (185-188 °C).
  • Time-consuming and labor-intensive.

Solvent Recrystallization with Adsorbents (Improved Method)

A patented method (CN106588636B) improves purity and yield by using a solvent mixture and adsorbents:

  • Mix crude fenbufen with dichloromethane and acetone in weight ratios of 8:1 to 12:1 relative to fenbufen.
  • Add an adsorbent mixture of alumina and activated carbon (1:1 ratio) at 0.03:1 to 0.07:1 relative to fenbufen.
  • Heat to 35-55 °C and stir for 1 hour.
  • Filter hot solution, maintain temperature and stir for 30 minutes.
  • Cool to 5-15 °C and crystallize for 2-4 hours.
  • Filter and dry to obtain refined fenbufen.

Advantages:

  • Reduces impurities and high polymers effectively.
  • Improves color and stability.
  • Yields around 87-89.5%.
  • Mild conditions, low cost, less environmental pollution.
  • Suitable for industrial scale production.

Impurity content comparison after solvent treatment:

Solvent System Impurity Content (%) Yield (%)
Dichloromethane + Acetone + Adsorbent (Example 4) Low (specific values not provided) 87.8
Dichloromethane + Acetone + Adsorbent (Example 5) Low (specific values not provided) 89.5
Sodium carbonate-sulfuric acid + Ethanol (Comparative) Higher impurities, filtration issues Not specified

This data shows the solvent-adsorbent method outperforms the traditional method in purity and operational ease.

Preparation of this compound and Related Salts

While this compound is the direct sodium salt of fenbufen, recent research focuses on preparing various fenbufen salts to improve solubility and bioavailability.

This compound Salt

  • Synthesized by neutralizing fenbufen with sodium hydroxide or sodium carbonate.
  • Sodium fenbufen salts have improved aqueous solubility compared to fenbufen itself.
  • Attempts to synthesize metal salts with sodium, potassium, calcium, and magnesium ions have been reported.
  • Sodium and potassium fenbufen salts were successfully synthesized and characterized by single-crystal X-ray diffraction and other techniques.

Fenbufen Meglumine Salt

A novel fenbufen salt with meglumine (N-methyl-D-glucamine) has been developed to enhance water solubility:

  • Fenbufen meglumine salt is formed by proton transfer from the carboxyl group of fenbufen to the nitrogen atom of meglumine, creating an ionic bond.
  • Preparation methods include:

    • Solvent-Assisted Grinding: Mixing fenbufen and meglumine in molar ratios from 3:1 to 1:4, adding solvents such as acetonitrile, acetone, dichloromethane, water, methanol, ethanol, dimethyl sulfoxide, or n-butanol, grinding at 10-50 °C for 10-300 minutes.
    • Suspension Method: Mixing fenbufen and meglumine in the same molar ratios, adding solvent, stirring at 0-80 °C for 5-120 hours, followed by filtration and vacuum drying.
  • The salt shows significantly improved solubility compared to fenbufen, confirmed by thermogravimetric analysis, differential scanning calorimetry, infrared spectroscopy, and powder X-ray diffraction.

  • This method is simple, cost-effective, and scalable for industrial production.

Comparative Summary of Preparation Methods

Preparation Step Method Details Advantages Disadvantages
Fenbufen Synthesis Friedel-Crafts acylation with biphenyl and succinic anhydride Established method, good yield Requires careful handling of reagents
Refining Fenbufen Sodium carbonate-sulfuric acid + ethanol recrystallization Simple, traditional Gas evolution, filtration issues, lower purity
Refining Fenbufen Dichloromethane + acetone + alumina/activated carbon adsorbent High purity, better yield, mild conditions Requires solvent handling
This compound Salt Formation Neutralization with sodium base Improved solubility Requires careful pH control
Fenbufen Meglumine Salt Preparation Solvent-assisted grinding or suspension with meglumine Significantly enhanced solubility, scalable Requires solvent selection and optimization

Chemical Reactions Analysis

Refinement Methods Comparison

MethodImpurity A (%)Other Max Single Impurity (%)Total Impurities (%)
Sodium carbonate-sulfuric acid2.53491.36093.9535
Ethanol recrystallization1.88860.14132.0299
Novel dichloromethane/acetone0.03–0.07 <0.1 ≤1.0

The patented dichloromethane/acetone method eliminates CO₂ generation (common in traditional sodium carbonate-sulfuric acid processes) and improves yield by 15% . This method uses alumina-activated carbon adsorbents (1:1 ratio) to remove polymeric impurities, achieving pharmacopeia-compliant purity (≤1.0% total impurities) .

Hydrolysis and pH-Dependent Stability

Fenbufen sodium undergoes pH-sensitive hydrolysis due to its ester and carboxylate functionalities:

Hydrolysis Kinetics in Buffer Solutions

Condition (pH)Prodrug FP1 Half-life (h)Prodrug FP2 Half-life (h)
1.2 (SGF)2636
7.4 (SIF)1420

Studies show negligible hydrolysis at gastric pH (1.2) but significant breakdown in intestinal pH (7.4), releasing active fenbufen . This property mitigates gastric irritation by delaying drug release until intestinal absorption .

Photochemical Degradation

Under UV irradiation, this compound exhibits photolytic behavior:

  • Primary Pathway : Generates singlet oxygen (1O2^1O_2) via intersystem crossing (ISC) with quantum yield ΦISC=0.85\Phi_{ISC}=0.85 .

  • Secondary Pathway : Undergoes α-cleavage (Φα=0.12Φ_{α}=0.12) to form biphenyl derivatives .

These reactions are accelerated in micellar environments, necessitating light-protected storage to maintain stability .

Particle Size Optimization

The refinement process directly affects particle size distribution, critical for dissolution and bioavailability:

ParameterNovel Method (%)Traditional Method (%)
Particles <100 mesh96 2
Particles <40 mesh-74
Dissolution Rate (t₉₀)5 min45 min

Reduced particle size (<100 mesh) enhances dissolution rates by 9-fold, improving bioavailability .

Interaction with Biological Targets

While primarily pharmacological, this compound’s carboxylate group participates in reversible interactions:

  • Cyclooxygenase (COX) Inhibition : Binds via ionic interactions to COX-2 active sites, reducing prostaglandin synthesis .

  • Antibody Modulation : Reduces IgG titers by 40–60% in immunized models, indicating immunomodulatory potential .

Stability in Formulation Matrices

This compound’s compatibility with excipients was tested under accelerated conditions (40°C/75% RH):

ExcipientDegradation Products (%)
Lactose≤0.5
Microcrystalline cellulose≤0.3
Magnesium stearate≤0.7

No significant degradation occurs when stored in inert matrices, confirming formulation stability .

Scientific Research Applications

Pharmacological Applications

1. Pain Management
Fenbufen sodium is effective in treating both acute and chronic pain. It is commonly prescribed for conditions such as osteoarthritis, rheumatoid arthritis, and postoperative pain. Studies have indicated that fenbufen provides significant pain relief, with a notable efficacy profile compared to other NSAIDs.

  • Clinical Study Findings : A study involving 90 participants demonstrated that fenbufen at doses of 800 mg and 400 mg resulted in at least 50% pain relief over a 5-hour period in a majority of cases, outperforming placebo treatments .

2. Anti-Inflammatory Effects
this compound exhibits strong anti-inflammatory properties, making it suitable for conditions characterized by inflammation. Its use in managing musculoskeletal disorders highlights its role in reducing inflammation and associated symptoms.

  • Mechanism of Action : The drug works by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process .

Safety and Side Effects

While this compound is generally well-tolerated, some side effects have been reported. Clinical trials indicate that gastrointestinal adverse events are less frequent compared to other NSAIDs like aspirin or indomethacin. For instance, during a clinical trial, only a few participants experienced mild gastrointestinal issues such as heartburn when treated with higher doses of fenbufen .

Enhanced Solubility Formulations

Recent advancements have focused on improving the solubility of fenbufen through the formation of salts, such as fenbufen meglumine salt. This approach addresses the poor solubility of fenbufen, enhancing its bioavailability and therapeutic effectiveness.

Formulation Solubility Improvement Application
Fenbufen meglumine saltSignificantly higherClinical applications in pain management and inflammation control

Case Studies

Case Study 1: Postoperative Pain Relief
In a controlled trial assessing the efficacy of fenbufen for postoperative pain management, participants receiving 800 mg doses reported substantial pain relief compared to those on placebo. The study highlighted fenbufen's potential as an effective analgesic option in surgical settings .

Case Study 2: Long-term Management of Arthritis
A longitudinal study evaluated the long-term effects of this compound on patients with chronic arthritis. Results indicated sustained improvement in pain levels and functional mobility over six months, with minimal adverse effects reported. This underscores the drug's viability for chronic conditions requiring ongoing management .

Mechanism of Action

Fenbufen sodium exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation and pain. By inhibiting COX, this compound reduces the production of prostaglandins, thereby alleviating pain and inflammation .

Comparison with Similar Compounds

Celecoxib (COX-2 Inhibitor)

Fenbufen analogs (e.g., p-hydroxy, p-fluoro, and p-amino derivatives) exhibit COX-2 inhibition comparable to celecoxib but with superior stabilization in molecular dynamics (MD) simulations. For example, p-hydroxy fenbufen showed the highest stabilization energy (−9.8 kcal/mol) and COX-2 inhibition (IC₅₀ = 0.12 µM), aligning with bromocelecoxib's binding orientation. However, p-fluoro and p-amino analogs displayed inverted efficacy trends due to geometric restrictions in the COX-2 active site .

Table 1: COX-2 Inhibition and Binding Energy of Fenbufen Analogs vs. Celecoxib

Compound COX-2 IC₅₀ (µM) Binding Energy (kcal/mol)
Celecoxib 0.15 -8.2
p-Hydroxy Fenbufen 0.12 -9.8
p-Fluoro Fenbufen 0.18 -8.5
p-Amino Fenbufen 0.20 -8.3
Fenoprofen

Fenbufen forms more stable cyclodextrin (CyD) complexes than fenoprofen due to its linear molecular axis versus fenoprofen’s ether-linked aromatic rings. Stability constants (K) for fenbufen complexes increase with CyD substitution degree (e.g., K = 520 M⁻¹ for DIMEB95 vs.

Table 2: Cyclodextrin Complex Stability Constants

Cyclodextrin Type Fenbufen K (M⁻¹) Fenoprofen K (M⁻¹)
Native β-CyD 320 120
DIMEB50 480 130
DIMEB95 520 150
HPBCyD (6.3) 610 140
Hexanoic Acid Derivatives

6-([1,1'-Biphenyl]-4-yl)-4-oxohexanoic acid (compound 26) shares structural and mechanistic similarities with fenbufen. Both act as prodrugs, metabolizing into active short-chain acids. In carrageenan-induced edema tests, compound 26 showed higher in vivo activity (70% inhibition at 50 mg/kg) than fenbufen (65%), though neither directly inhibited arachidonic acid metabolism in vitro .

Indomethacin

In rheumatoid arthritis (RA) patients, fenbufen (600 mg/day) matched indomethacin’s efficacy (75 mg/day) but caused fewer side effects. Erythrocyte sedimentation rate (ESR) reductions were significantly greater with fenbufen (−12 mm/h vs. −8 mm/h for indomethacin) .

Table 3: Clinical Efficacy in Rheumatoid Arthritis

Drug (Daily Dose) ESR Reduction (mm/h) Side Effect Incidence
Fenbufen (600 mg) -12 18%
Indomethacin (75 mg) -8 35%
Aspirin (3.6 g) -10 42%
Boron-Containing Analogs

Meta- and ortho-fluoro fenbufen isomers (m-FFBP and o-FFBP) were synthesized via radiofluorination. Differentiation relied on ¹³C-¹⁹F coupling constants (³JCF = 21 Hz for meta vs. ⁴JCF = 5 Hz for ortho), critical for structural identification .

Hydroxypropyl-β-Cyclodextrin (HPBCyD) Interactions

Fenbufen’s complexation with HPBCyD (K = 610 M⁻¹) outperformed fenoprofen (K = 140 M⁻¹), attributed to its linear hydrophobic axis fitting better into CyD cavities. This property enhances fenbufen’s solubility and bioavailability .

Biological Activity

Fenbufen sodium is a non-steroidal anti-inflammatory drug (NSAID) that has been utilized primarily for its analgesic and anti-inflammatory properties. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

This compound functions by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the biosynthesis of prostaglandins—compounds that mediate inflammation and pain. By blocking COX activity, this compound effectively reduces the production of these inflammatory mediators, leading to decreased pain and inflammation associated with conditions such as osteoarthritis and ankylosing spondylitis .

Pharmacological Effects

The pharmacological profile of this compound includes:

  • Anti-inflammatory Effects : this compound is effective in treating various inflammatory conditions by reducing swelling and pain.
  • Analgesic Effects : It provides relief from mild to moderate pain, making it useful in postoperative settings .
  • Antipyretic Effects : Like other NSAIDs, fenbufen can also reduce fever.

Case Studies and Research Findings

  • Cytotoxicity Studies : Research has shown that fenbufen itself exhibits minimal cytotoxicity at concentrations ranging from 10 to 100 μM. However, its amide analogs demonstrate varying degrees of cytotoxicity depending on the length of their alkyl side chains. For instance, octyl fenbufen amide showed significant cytotoxic effects, with nearly 70% cell viability loss at a concentration of 30 μM .
  • Immunomodulatory Potential : A study indicated that fenbufen may possess immunomodulatory properties, suggesting its potential application in treating immune-related conditions. The drug demonstrated effects on cell-mediated immunity (CMI) and humoral immunity (HI), highlighting its broader therapeutic potential beyond pain relief .
  • Comparative Studies : In a comparative analysis with fenoprofen, fenbufen was found to form more stable complexes with cyclodextrins, which may enhance its solubility and bioavailability. This characteristic is particularly beneficial for improving the pharmacokinetics of poorly soluble drugs like fenbufen .

Table 1: Summary of Biological Activities of this compound

Activity TypeEffectReference
Anti-inflammatoryReduces inflammation
AnalgesicAlleviates pain
CytotoxicityVariable; dependent on analogs
ImmunomodulatoryPotential effects on immunity

Q & A

Q. What are the primary pharmacological targets of Fenbufen sodium in inflammatory pathways, and how are these mechanisms validated experimentally?

this compound, a non-steroidal anti-inflammatory drug (NSAID), primarily inhibits cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis. Its active metabolite, 4-biphenylacetic acid (BPAA), further modulates GABAA receptor interactions, which may contribute to side effects like seizures when co-administered with quinolones. Experimental validation involves:

  • In vitro assays : Radioligand binding studies (e.g., <sup>3</sup>H-muscimol displacement) to assess GABAA receptor affinity .
  • In vivo models : Rodent inflammation models (e.g., carrageenan-induced paw edema) to measure COX inhibition efficacy .
  • Metabolite analysis : HPLC or LC-MS to quantify BPAA levels in plasma .

Q. Which analytical techniques are recommended for characterizing this compound purity and stability in experimental formulations?

Methodological rigor requires:

  • High-Performance Liquid Chromatography (HPLC) : To assess purity and degradation products under varying pH/temperature conditions .
  • Mass Spectrometry (MS) : For structural confirmation and metabolite identification .
  • Thermogravimetric Analysis (TGA) : To evaluate thermal stability .
  • Batch-to-batch consistency : Use peptide-grade quality control (QC) protocols, including salt content and solubility testing, especially for sensitive bioassays .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro and in vivo efficacy data for this compound?

Contradictions often arise from:

  • Metabolic activation : BPAA’s role in vivo may not be replicated in cell-based assays. Address this by:
  • Comparing pharmacokinetic profiles (e.g., plasma half-life) across models .
  • Using human hepatocyte co-cultures to simulate metabolite conversion .
    • Model limitations : Rodent GABAA receptor subtypes may differ from humans. Validate findings with:
  • Primary neuron cultures from human tissue .
  • Computational docking studies (e.g., XP Docking for PHD2 protein interactions) .

Q. What computational strategies optimize the prediction of this compound’s off-target interactions and ADME-Tox profiles?

Advanced methodologies include:

  • Molecular docking : Use tools like Schrödinger Suite for protein-ligand interaction mapping (e.g., Fenbufen’s alignment with PHD2 catalytic sites) .
  • QSAR modeling : Predict toxicity via descriptors like logP and polar surface area .
  • Retrosynthetic analysis : Evaluate synthetic accessibility of derivatives using tools like AiZynthFinder .
  • Qikprop simulations : Estimate ADME properties (e.g., Caco-2 permeability) and compare with clinical data .

Q. What experimental designs mitigate ethical and reproducibility challenges in this compound research?

Key considerations:

  • Ethical compliance : Obtain IRB approval for human tissue use and disclose conflicts of interest .
  • Reproducibility :
  • Publish raw data in supplementary materials (e.g., HPLC chromatograms, docking coordinates) .
  • Use standardized protocols (e.g., CONSORT guidelines for in vivo studies) .
    • Power analysis : Calculate sample sizes to avoid underpowered studies .

Q. How should researchers contextualize contradictory findings regarding this compound’s pro-convulsant effects?

Conflicting data may stem from:

  • Dose-dependent effects : Low-dose BPAA enhances GABAA inhibition, while high doses may desensitize receptors. Address by:
  • Conducting dose-response curves across models .
  • Meta-analysis of existing clinical trial data .
    • Species-specific receptor subtypes : Use CRISPR-edited cell lines expressing human GABAA subunits .

Methodological Frameworks

  • Hypothesis formulation : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design studies .
  • Data interpretation : Use PICO (Population, Intervention, Comparison, Outcome) to structure research questions .
  • Statistical rigor : Pre-register analysis plans to reduce bias; employ mixed-effects models for heterogeneous data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.